molecular formula C17H11ClN4S B2778023 (E)-6-(3-chlorostyryl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 881977-80-6

(E)-6-(3-chlorostyryl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B2778023
CAS No.: 881977-80-6
M. Wt: 338.81
InChI Key: ZHGFWFGSPCHYSS-MDZDMXLPSA-N
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Description

(E)-6-(3-chlorostyryl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields such as medicinal chemistry and materials science. The compound features a triazole ring fused with a thiadiazole ring, along with a chlorostyryl and phenyl substituent, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-6-(3-chlorostyryl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide.

    Formation of the Thiadiazole Ring: The thiadiazole ring is formed by reacting the triazole intermediate with sulfur and an appropriate halogenating agent.

    Introduction of the Chlorostyryl Group: The chlorostyryl group is introduced via a Heck coupling reaction, where a styrene derivative is coupled with a chlorinated aromatic compound in the presence of a palladium catalyst.

    Introduction of the Phenyl Group: The phenyl group is typically introduced through a Friedel-Crafts acylation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

(E)-6-(3-chlorostyryl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorostyryl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(E)-6-(3-chlorostyryl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several applications in scientific research:

    Medicinal Chemistry: The compound has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Materials Science: It can be used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.

    Biological Studies: The compound can be used as a probe to study enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of (E)-6-(3-chlorostyryl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In cellular pathways, it can interfere with signal transduction by binding to receptors and altering their activity.

Comparison with Similar Compounds

Similar Compounds

  • (E)-6-(3-bromostyryl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
  • (E)-6-(3-methylstyryl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
  • (E)-6-(3-nitrostyryl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Uniqueness

(E)-6-(3-chlorostyryl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to the presence of the chlorostyryl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and potentially more effective in its biological applications compared to its analogs.

Properties

IUPAC Name

6-[(E)-2-(3-chlorophenyl)ethenyl]-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClN4S/c18-14-8-4-5-12(11-14)9-10-15-21-22-16(19-20-17(22)23-15)13-6-2-1-3-7-13/h1-11H/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHGFWFGSPCHYSS-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C3N2N=C(S3)C=CC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=NN=C3N2N=C(S3)/C=C/C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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